molecular formula C11H22N2O4S B1504146 (S)-tert-Butyl 3-methanesulfonamidopiperidine-1-carboxylate CAS No. 1002359-92-3

(S)-tert-Butyl 3-methanesulfonamidopiperidine-1-carboxylate

Cat. No.: B1504146
CAS No.: 1002359-92-3
M. Wt: 278.37 g/mol
InChI Key: IQZPFZHOHGKLCT-VIFPVBQESA-N
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Description

(S)-tert-Butyl 3-methanesulfonamidopiperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H22N2O4S and its molecular weight is 278.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(S)-tert-Butyl 3-methanesulfonamidopiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a piperidine ring with a tert-butyl group and a methanesulfonamide moiety. Its molecular formula is C12H19N1O4SC_{12}H_{19}N_{1}O_{4}S with a molecular weight of approximately 273.35 g/mol. The presence of the tert-butyl group often influences the lipophilicity and metabolic stability of compounds in drug development.

Research indicates that this compound may exhibit biological activity through modulation of specific receptors or enzymes. Its sulfonamide group suggests potential interactions with carbonic anhydrase or other sulfonamide-sensitive enzymes, which are critical in various physiological processes.

Pharmacological Profile

Studies have shown that compounds with similar structures can demonstrate a range of pharmacological effects, including:

  • Antimicrobial Activity : Sulfonamides are known for their antibacterial properties, which may extend to this compound.
  • Anti-inflammatory Effects : Similar piperidine derivatives have been noted for their anti-inflammatory activities, potentially making this compound useful in treating inflammatory diseases.
  • CNS Activity : Some piperidine derivatives have shown promise in central nervous system (CNS) applications, suggesting that this compound might also possess neuroactive properties.

Case Studies and Research Findings

A comparative study evaluated various tert-butyl isosteres, highlighting the importance of structural modifications on biological activity. The findings suggest that while the tert-butyl group can enhance certain properties, it may also lead to increased lipophilicity and decreased metabolic stability, which are crucial considerations in drug design .

Table: Summary of Biological Activities

Activity TypePotential EffectsReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of inflammatory markers
CNS EffectsModulation of neurotransmitter systems

Properties

IUPAC Name

tert-butyl (3S)-3-(methanesulfonamido)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)13-7-5-6-9(8-13)12-18(4,15)16/h9,12H,5-8H2,1-4H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZPFZHOHGKLCT-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680215
Record name tert-Butyl (3S)-3-[(methanesulfonyl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002359-92-3
Record name 1,1-Dimethylethyl (3S)-3-[(methylsulfonyl)amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1002359-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (3S)-3-[(methanesulfonyl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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